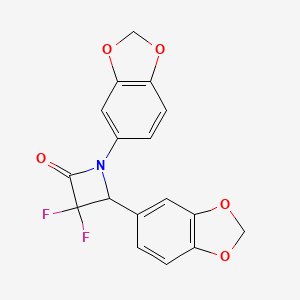

1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one

Descripción

1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one is a fluorinated azetidinone derivative featuring two 1,3-benzodioxolyl substituents at the 1- and 4-positions of the azetidin-2-one core. The compound’s structural uniqueness arises from the strained four-membered β-lactam ring, which is substituted with two fluorine atoms at the 3-position. This configuration confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Computational studies (e.g., DFT-B3LYP/6-31G(d)) on related benzodioxolyl compounds suggest that such derivatives exhibit planar aromatic systems with optimized geometries and low energy states .

Propiedades

IUPAC Name |

1,4-bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2NO5/c18-17(19)15(9-1-3-11-13(5-9)24-7-22-11)20(16(17)21)10-2-4-12-14(6-10)25-8-23-12/h1-6,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQPWKRHXMHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC5=C(C=C4)OCO5)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one typically involves the following steps:

Formation of Benzodioxole Groups: The benzodioxole groups are synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Introduction of Difluoroazetidinone Core: The difluoroazetidinone core is introduced via a nucleophilic substitution reaction involving a suitable azetidinone precursor and a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Diethylaminosulfur trifluoride (DAST), other nucleophiles

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted azetidinones, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Benzodioxol-Containing Compounds

Physicochemical and Electronic Properties

- Fluorination Effects: The 3,3-difluoro substitution in the azetidin-2-one derivative increases its polarity and electrophilicity compared to non-fluorinated analogs like 1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one. This may enhance reactivity in nucleophilic ring-opening reactions, a hallmark of β-lactams .

- Conjugation and Stability: Compounds with extended π-systems (e.g., dienones, quinolines) exhibit redshifted UV-Vis absorption spectra and higher thermal stability, whereas the azetidin-2-one’s strained ring may reduce thermodynamic stability .

Key Research Findings and Challenges

- Synthetic Accessibility: The azetidin-2-one derivative’s synthesis likely requires specialized fluorination techniques (e.g., electrophilic fluorination), contrasting with the straightforward condensation routes used for dienones or oxadiazoles .

- Stability Issues : The β-lactam ring’s inherent strain may lead to hydrolysis under acidic/basic conditions, necessitating protective strategies during formulation .

Actividad Biológica

1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of two benzodioxole moieties and a difluoroazetidinone core. Its molecular formula is , with a molecular weight of approximately 348.32 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have shown effectiveness against a range of bacterial strains, including resistant species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one | MRSA | 12 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on human peripheral blood mononuclear cells showed that treatment with the compound resulted in a significant reduction in TNF-alpha levels (p < 0.05), suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could interact with cell surface receptors to modulate signaling pathways.

- Oxidative Stress Reduction : It may reduce oxidative stress by scavenging free radicals.

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the safety profile. Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are needed to evaluate long-term effects and potential organ toxicity.

Table 2: Toxicological Data

| Parameter | Result |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| Cytotoxicity (IC50) | >1000 µM |

| Organ Toxicity (Histopathology) | No significant findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.